1,3-Benzenedicarboxamide, 5,5'-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl, carboxamide, and triiodo groups, making it a versatile molecule in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves multiple steps, starting with the preparation of the core benzenedicarboxamide structureThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The triiodo groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carboxamide groups can yield primary or secondary amines .
Scientific Research Applications
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and as a potential therapeutic compound for certain diseases.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-diiodo-1,3-benzenedicarboxamide]
- 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-tetraiodo-1,3-benzenedicarboxamide]
Uniqueness
The uniqueness of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75871-98-6 |
---|---|
Molecular Formula |
C33H40I6N6O14 |
Molecular Weight |
1506.1 g/mol |
IUPAC Name |
5-[[3-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O14/c1-44(28-24(36)18(30(56)40-12(4-46)5-47)22(34)19(25(28)37)31(57)41-13(6-48)7-49)16(54)3-17(55)45(2)29-26(38)20(32(58)42-14(8-50)9-51)23(35)21(27(29)39)33(59)43-15(10-52)11-53/h12-15,46-53H,3-11H2,1-2H3,(H,40,56)(H,41,57)(H,42,58)(H,43,59) |
InChI Key |
PASMMXVVBFHXBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.